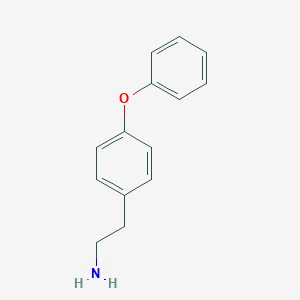

4-Phenoxyphenethylamin

Übersicht

Beschreibung

4-Phenoxyphenethylamine (4-PPA) is an aromatic amine compound with the chemical formula C9H11NO. It is a structural analog of the neurotransmitter dopamine and is used as a research chemical in the study of biochemical and physiological effects. 4-PPA is used in scientific research to investigate the effects of dopamine on the body, as well as its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“4-Phenoxyphenethylamin” ist eine organische Verbindung mit der Summenformel C14H15NO . Sie hat ein Molekulargewicht von 213,28 g/mol . Der IUPAC-Name für diese Verbindung ist 2-(4-Phenoxyphenyl)ethanamin .

Biologische Evaluierungen und Antikrebsmittel

“this compound” wurde auf seinen potenziellen Einsatz in der Krebstherapie untersucht. In einer Studie wurden Phenethylamin-basierte Harnstoffderivate synthetisiert und auf ihre Antikrebs- und Antioxidantien-Eigenschaften untersucht . Diese Derivate zeigten signifikante Zytotoxizitätsprofile auf HeLa (menschliches Gebärmutterhalskrebs), A549 (nicht-kleinzelliger Lungenkarzinom) und HDF (menschliche Dermafibroblasten) Zelllinien .

Antioxidative Eigenschaften

Dieselbe Studie zeigte auch die antioxidativen Eigenschaften dieser synthetisierten Verbindungen . Die Verbindungen wurden mit den DPPH-, ABTS- und CUPRAC-Methoden getestet, und alle getesteten Verbindungen zeigten eine bemerkenswerte Aktivität im Vergleich zu den Standard-Antioxidantien .

Potenzielle Behandlung von Lungenkrebs

Eine der synthetisierten Verbindungen, 1-(3,4-Dimethoxyphenethyl)-3-(4-Fluorphenethyl)harnstoff, zeigte eine Antikrebsaktivität, die der von Cisplatin an der A549-Zelllinie nahe kommt, einem nicht-kleinzelligen Lungenkarzinom .

Potenzielle Behandlung von Gebärmutterhalskrebs

Eine andere Verbindung, 1,3-Bis(4-methylphenethyl)harnstoff, erwies sich als bis zu achtmal stärker als Cisplatin gegen die HeLa-Zelllinie, einer menschlichen Gebärmutterhalskrebs-Zelllinie .

Vorläufer von Dopamin und verwandten Verbindungen

Phenethylamin, die Grundverbindung von “this compound”, ist ein Vorläufer von Dopamin und verwandten Verbindungen

Safety and Hazards

4-Phenoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Wirkmechanismus

Target of Action

4-Phenoxyphenethylamine is a compound that is structurally similar to phenethylamine . Phenethylamine is known to interact with human trace amine-associated receptor 1 (hTAAR1) as an agonist . .

Mode of Action

Phenethylamine releases norepinephrine and dopamine and appears to induce acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to affect the biosynthesis of sterols and the regulation of enzymes .

Result of Action

Phenethylamine, a structurally similar compound, is known to increase the risk or severity of cns depression when combined with certain other compounds .

Biochemische Analyse

Biochemical Properties

For instance, phenethylamine is a substrate of monoamine oxidase B (MAO-B) in the paraventricular thalamic nucleus .

Cellular Effects

Phenethylamines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenethylamines often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 4-Phenoxyphenethylamine in laboratory settings. Phenethylamines have been studied extensively in various settings .

Dosage Effects in Animal Models

The effects of 4-Phenoxyphenethylamine at different dosages in animal models have not been reported. The effects of phenethylamines have been studied in animal models .

Metabolic Pathways

Phenethylamines are commonly produced from the amino acid phenylalanine using enzyme-catalyzed decarboxylation .

Transport and Distribution

Phenethylamines are known to interact with various transporters and binding proteins .

Subcellular Localization

The localization of phenethylamines and their effects on activity or function have been studied .

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHPLGDXCJAUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152134 | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118468-18-1 | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118468-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118468-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

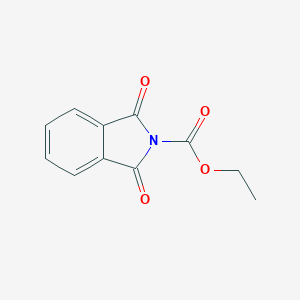

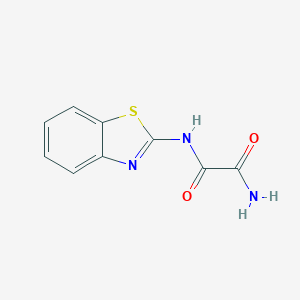

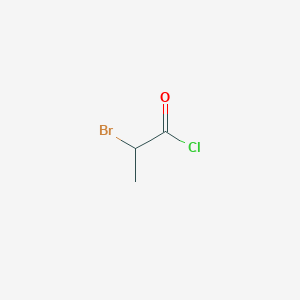

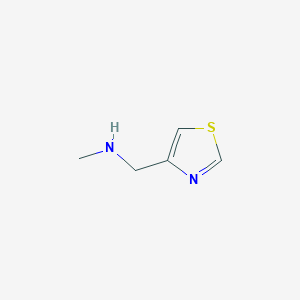

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)